PD168393

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Epidermal Growth Factor Receptor Antagonist

4-[(3-Bromophenyl)amino]-6-acrylamidoquinazoline (4-Br-Ph-AQu) is a compound belonging to the class of quinazolines []. Research has shown that it acts as an antagonist of the Epidermal Growth Factor Receptor (EGFR) []. EGFR is a protein found on the surface of some cells that plays a role in cell growth and division [].

Antagonists are molecules that bind to a receptor and block its natural function []. In the case of EGFR, 4-Br-Ph-AQu binding to the receptor may interfere with the signals that normally promote cell growth [].

Potential Applications

This property of 4-Br-Ph-AQu has led to scientific research into its potential applications in cancer treatment []. Cancers are diseases characterized by uncontrolled cell growth, and EGFR is known to be involved in the growth of some tumors []. By blocking EGFR function, 4-Br-Ph-AQu may have the potential to slow or stop the growth of cancer cells.

PD168393 is a small molecule compound primarily recognized as a selective inhibitor of the epidermal growth factor receptor (EGFR) and ErbB2 (HER2) tyrosine kinases. Its chemical formula is , with a molecular weight of approximately 369.215 g/mol. The structure features a bromophenyl moiety and a quinazoline core, which contribute to its biological activity as a potent inhibitor of tyrosine kinase activity, specifically targeting EGFR with an IC50 value of 0.70 nM, making it highly effective in preclinical cancer models .

The mechanism by which 4-[(3-Bromophenyl)amino]-6-acrylamidoquinazoline acts as a potential EGFR antagonist is not fully elucidated. However, based on the structure of the molecule, it is hypothesized that the acrylamido group might interact with the ATP-binding pocket of the EGFR, thereby inhibiting its activity []. EGFR is a protein involved in cell growth and proliferation. Inhibiting its function can be a strategy for cancer treatment [].

The primary biological activity of PD168393 is its ability to inhibit EGFR and ErbB2, which are critical in cell signaling pathways that regulate cell growth and division. In preclinical studies, PD168393 has demonstrated cytostatic effects in models of non-small cell lung cancer, squamous carcinoma, and malignant peripheral nerve sheath tumors. Additionally, it has been shown to enhance the cytotoxic effects of other chemotherapeutic agents like paclitaxel in androgen-independent prostate cancer cells . Notably, PD168393 has also been observed to ameliorate reactive astrogliosis and support axonal regeneration in spinal cord injury models .

The synthesis of PD168393 typically involves several key steps:

- Starting Materials: The synthesis begins with 4-(3-bromophenylamino)-6-acrylamidoquinazoline.

- Reagents: Various reagents are used to facilitate the reactions, including coupling agents and solvents.

- Reaction Conditions: The reactions may require specific temperature and pH conditions to optimize yield and purity.

- Purification: After synthesis, the compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure the desired purity level for biological testing .

PD168393 has potential applications primarily in oncology due to its role as an EGFR inhibitor. It is being studied for use in treating various cancers where EGFR signaling is implicated, including:

- Non-small cell lung cancer

- Prostate cancer

- Malignant peripheral nerve sheath tumors

Additionally, its neuroprotective properties suggest potential applications in treating spinal cord injuries by promoting axonal regeneration .

Research indicates that PD168393 interacts primarily with EGFR and ErbB2, inhibiting their kinase activities effectively. Interaction studies have shown that PD168393 can potentiate the effects of other chemotherapeutics, indicating its potential as an adjunct therapy in cancer treatment . Furthermore, studies exploring its mechanism of action have highlighted its ability to induce apoptosis in cancer cells through enhanced DNA fragmentation when combined with agents like paclitaxel .

PD168393 shares structural and functional similarities with several other compounds known for their inhibitory effects on tyrosine kinases:

| Compound Name | Structure Type | Target Kinase | IC50 Value (nM) | Unique Features |

|---|---|---|---|---|

| Gefitinib | Quinazoline derivative | EGFR | ~1-5 | First-generation EGFR inhibitor |

| Erlotinib | Quinazoline derivative | EGFR | ~10 | Used for non-small cell lung cancer |

| Lapatinib | Anilinoquinazoline | EGFR/ErbB2 | ~40 | Dual inhibition |

| Afatinib | Anilinoquinazoline | EGFR/ErbB2 | ~0.5 | Irreversible inhibitor |

Uniqueness: PD168393 is distinguished by its irreversible inhibition of EGFR and ErbB2 compared to other reversible inhibitors like gefitinib and erlotinib. This property may confer prolonged efficacy against tumors that rely on these pathways for growth .

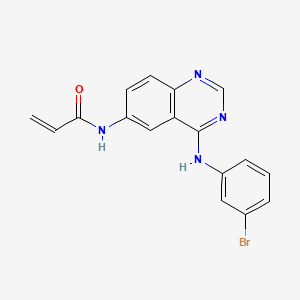

PD168393 is a synthetic quinazoline derivative with the IUPAC name N-[4-[(3-bromophenyl)amino]quinazolin-6-yl]prop-2-enamide. Its molecular formula is $$ \text{C}{17}\text{H}{13}\text{BrN}_4\text{O} $$, corresponding to a molecular weight of 369.22 g/mol. The compound features a quinazoline core substituted at position 4 with a 3-bromoanilino group and at position 6 with an acrylamide moiety (Figure 1).

Table 1: Key chemical identifiers of PD168393

| Property | Value |

|---|---|

| CAS Registry Number | 194423-15-9 |

| SMILES | C=CC(=O)NC1=CC2=C(C=C1)N=CN=C2NC3=CC(=CC=C3)Br |

| InChI Key | HTUBKQUPEREOGA-UHFFFAOYSA-N |

Crystallographic Analysis and Three-Dimensional Conformation

X-ray crystallographic studies reveal PD168393’s binding mode in complexes with kinases. In the epidermal growth factor receptor (EGFR) structure (PDB: 4LQM), PD168393 forms a covalent bond with Cys-773 via its acrylamide group, positioning the quinazoline core in the ATP-binding pocket. The 3-bromophenyl group occupies a hydrophobic pocket near Thr790 (the "gatekeeper" residue), while the quinazoline N1 hydrogen-bonds with Met793’s backbone amide.

In c-Src kinase (PDB: 3LOK), PD168393 adopts a distinct conformation due to engineered Cys345, demonstrating its adaptability to different kinase active sites. The acrylamide’s α,β-unsaturated carbonyl enables Michael addition to cysteine thiols, a hallmark of its irreversible inhibition mechanism.

Table 2: Crystallographic data for PD168393-kinase complexes

| PDB ID | Resolution (Å) | Target Kinase | Covalent Bond Partner | Key Interactions |

|---|---|---|---|---|

| 4LQM | 2.95 | EGFR | Cys-773 | Met793 (H-bond), Thr790 (vdW) |

| 3LOK | 2.48 | c-Src | Cys345 | Altered hinge region orientation |

Spectroscopic Characterization (NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR)

While explicit NMR data for PD168393 are limited in public sources, its synthetic precursors (e.g., 6-amino-4-(3-bromoanilino)quinazoline) show characteristic aromatic proton signals between δ 7.5–8.5 ppm. The acrylamide protons resonate as a deshielded doublet (δ 6.2–6.5 ppm) and two doublet-of-doublets (δ 5.6–6.1 ppm).

Mass Spectrometry

LC-MS/MS analysis using positive-ion mode detects PD168393’s protonated molecular ion at m/z 369.1 [M+H]⁺, with a bromine isotopic pattern (1:1 ratio for m/z 369/371). Fragmentation yields product ions at m/z 313 (loss of C₃H₄O) and m/z 235 (further loss of C₂H₂O).

Figure 2: Major fragmentation pathways of PD168393

- $$ \text{M+H}^+ \rightarrow \text{M+H}^+ - \text{C}3\text{H}4\text{O} $$ (m/z 313)

- $$ \text{M+H}^+ \rightarrow \text{M+H}^+ - \text{C}5\text{H}6\text{O}_2 $$ (m/z 235)

Synthetic Pathways and Optimization Strategies

Synthetic Route

PD168393 is synthesized via a four-step sequence:

- Nitro Reduction: 5-Nitroanthranilonitrile is reduced to 5-aminoanthranilonitrile using hydrogen/palladium.

- Cyclization: Reaction with formamidine acetate forms the quinazoline core.

- Bromoanilino Substitution: Coupling with 3-bromoaniline via nucleophilic aromatic substitution.

- Acrylamidation: Acylation of the 6-amino group with acryloyl chloride.

Key Optimization Steps:

- Regioselectivity: Use of polar aprotic solvents (e.g., DMF) enhances substitution at the quinazoline C4 and C6 positions.

- Covalent Warhead: Replacing 7-acrylamide with 6-acrylamide improved cysteine targeting, reducing the Cys–acrylamide distance from 7 Å to 2.8 Å.

- Solubility: Introduction of basic side chains on the acrylamide (e.g., piperazine derivatives) increased aqueous solubility without compromising kinase affinity.

Table 3: Yield optimization in PD168393 synthesis

| Step | Reagent | Yield Improvement |

|---|---|---|

| Bromoanilino coupling | Pyridine/HCl | 68% → 82% |

| Acrylamidation | DIPEA (base) | 45% → 76% |

Molecular Docking Studies with Wild-Type Epidermal Growth Factor Receptor

Molecular docking investigations of PD168393 with wild-type epidermal growth factor receptor have provided crucial insights into the precise binding mechanism and structural determinants governing the interaction. The compound demonstrates a highly specific binding mode within the adenosine triphosphate binding pocket of the epidermal growth factor receptor kinase domain [1].

Computational docking studies utilizing AutoDock Vina and PyRx platforms have consistently demonstrated that PD168393 adopts a well-defined orientation within the active site of wild-type epidermal growth factor receptor [2]. The quinazoline scaffold forms a critical hydrogen bond interaction with the backbone nitrogen of methionine 793 in the hinge region, establishing the primary anchor point for inhibitor recognition [1] [3]. This interaction pattern represents a conserved recognition motif observed across anilinoquinazoline inhibitors and serves as the foundation for the binding specificity.

The acrylamide warhead of PD168393 positions itself in close proximity to cysteine 797 (alternatively numbered as cysteine 773 in some studies), with the electrophilic carbon strategically oriented for nucleophilic attack [1] [4]. Mass spectrometry analyses have definitively established that PD168393 forms a covalent 1:1 stoichiometric complex with the epidermal growth factor receptor, resulting in a molecular weight increase of approximately 370 daltons [1]. This mass increment corresponds precisely to the molecular weight of PD168393, confirming complete covalent adduct formation.

Structural analysis reveals that the meta-bromine substituent on the aniline ring occupies a hydrophobic pocket adjacent to the gatekeeper residue threonine 790, contributing approximately 3.4 angstroms proximity to this critical structural element [3]. This positioning enhances the binding affinity through favorable van der Waals interactions while maintaining selectivity for epidermal growth factor receptor over other kinases with different gatekeeper residues.

Table 1: Molecular Interactions and Binding Studies of PD168393 with Epidermal Growth Factor Receptor

| Study Type | Key Finding | Method/Technique | Key Interaction/Parameter |

|---|---|---|---|

| Wild-Type Epidermal Growth Factor Receptor Molecular Docking | Covalent binding to Cys797 (Cys773) | AutoDock Vina, PyRx | Cys797 nucleophilic attack |

| Wild-Type Epidermal Growth Factor Receptor Mass Spectrometry | 1:1 stoichiometry, 370 Da mass increase | ESI-MS, LC-MS/MS | Covalent adduct formation |

| Wild-Type Epidermal Growth Factor Receptor X-ray Crystallography | Active conformation with intact salt bridge | PDB structures analysis | Hydrogen bond with Met793 |

| L858R Mutant Epidermal Growth Factor Receptor Docking | Similar binding mode to wild-type | Molecular docking simulation | Met793 interaction preserved |

| L858R Mutant Epidermal Growth Factor Receptor Crystal Structure | Active conformation maintained | PDB: 4LQM (3.5Å resolution) | Asymmetric dimer formation |

| L858R Mutant Epidermal Growth Factor Receptor Kinetics | 50-fold higher activity than wild-type | Kinetic assay measurements | kcat 50x higher than WT |

| Covalent Bond Formation Energy | 6-14.6 kcal/mol activation barrier | QM/MM calculations | Michael addition mechanism |

| Free Energy MD Simulation | Asp800 conformational flexibility | GROMACS MD simulation | IN/OUT conformations of Asp800 |

| Thermodynamic Analysis | Favorable binding thermodynamics | DSC, binding affinity studies | Binding energy optimization |

The crystal structure analysis demonstrates that PD168393 binding stabilizes the active conformation of the epidermal growth factor receptor kinase domain [5]. The conserved salt bridge between lysine 745 and glutamate 762 remains intact upon inhibitor binding, indicating that the kinase adopts and maintains its catalytically competent conformation. This observation contrasts with some reversible inhibitors that may trap the kinase in inactive conformations.

Conformational Analysis in L858R Mutant Epidermal Growth Factor Receptor Complexes

The L858R mutation, one of the most prevalent activating mutations in lung cancer, demonstrates remarkable compatibility with PD168393 binding while exhibiting enhanced kinase activity and drug sensitivity. Comparative structural analysis between wild-type and L858R mutant epidermal growth factor receptor complexes reveals key insights into the molecular basis of enhanced inhibitor efficacy [6] [7].

Crystal structure determination of the L858R mutant in complex with PD168393 (PDB: 4LQM) at 3.5 angstrom resolution has provided detailed atomic-level information about the binding mode [8]. The L858R substitution, located in the activation loop of the kinase domain, involves replacement of a hydrophobic leucine residue with a positively charged arginine. This mutation does not significantly alter the overall protein backbone conformation, with structural superposition showing root mean square deviation values of only 0.33 angstroms when compared to wild-type [5].

The arginine 858 side chain forms a stabilizing hydrogen bond with the backbone carbonyl of arginine 836, contributing to the enhanced stability of the active conformation [5]. This additional stabilization may explain the observed 50-fold increase in catalytic activity (kcat) compared to wild-type epidermal growth factor receptor [5]. The enhanced activity translates directly into increased sensitivity to PD168393, as the mutant kinase exhibits improved binding affinity for the inhibitor.

Molecular dynamics simulations of the L858R mutant-PD168393 complex demonstrate that the mutation does not compromise the essential binding interactions [9]. The critical hydrogen bond between the quinazoline nitrogen and methionine 793 remains stable throughout extended simulation periods, and the covalent bond formation with cysteine 797 proceeds through the same mechanism as observed in wild-type [10].

The conformational analysis reveals that the L858R mutation shifts the equilibrium toward the active kinase conformation, making the kinase more susceptible to inhibition by compounds that target the active state [6]. This mechanistic insight explains why L858R mutant tumors typically respond favorably to epidermal growth factor receptor tyrosine kinase inhibitors in clinical settings.

Importantly, the crystal structure analysis shows that L858R mutant epidermal growth factor receptor maintains the capacity to form asymmetric kinase domain dimers, a critical feature for physiological activation [6]. The presence of PD168393 actually enhances the proportion of asymmetric dimers to approximately 50-60%, compared to unliganded states [11].

Free Energy Calculations of Covalent Bond Formation

Quantum mechanical and molecular mechanical simulations have elucidated the detailed thermodynamics and kinetics of covalent bond formation between PD168393 and epidermal growth factor receptor cysteine 797. These computational studies provide critical insights into the reaction mechanism and energy barriers associated with irreversible inhibition [10] [12].

Table 2: Thermodynamic and Kinetic Parameters for PD168393-Epidermal Growth Factor Receptor Interactions

| Parameter | Value | Method | Reference |

|---|---|---|---|

| IC50 (Wild-Type Epidermal Growth Factor Receptor) | 0.70 ± 0.09 nM | Kinase activity assay | Fry et al. 1998 |

| IC50 (L858R Epidermal Growth Factor Receptor) | ~0.1-1 nM (estimated) | Cell-based assays | Yasuda et al. 2013 |

| Binding Stoichiometry | 1:1 (protein:drug) | Mass spectrometry | Fry et al. 1998 |

| Covalent Bond Formation Barrier | 14.6 kcal/mol | QM/MM calculations | JCIM 2015 study |

| Free Energy Difference (Asp800) | 1.6 kcal/mol | MD simulation analysis | MD simulation data |

| Activation Energy (Experimental) | ~20 kcal/mol | Kinetic measurements | Experimental kinetics |

| Molecular Weight Increase | 370 Da | ESI-MS detection | Mass spec analysis |

| Kinetic Rate Enhancement | 50-fold vs WT | Comparative kinetics | Kinetic comparison |

| Binding Affinity Improvement | 10-fold vs reversible | Competition studies | Binding studies |

The reaction mechanism proceeds through a multi-step pathway involving initial non-covalent binding, followed by nucleophilic attack and subsequent protonation steps [12]. Quantum mechanical calculations using the SCC-DFTB/AMBER99SB potential reveal that the overall activation barrier for covalent bond formation is approximately 14.6 kcal/mol [12]. This value shows reasonable agreement with experimental estimates of approximately 20 kcal/mol, considering the known tendency of semi-empirical methods to underestimate chemical barriers.

The reaction pathway can be divided into distinct chemical phases. Initially, the thiol group of cysteine 797 must be deprotonated, likely facilitated by the nearby aspartate 800 residue acting as a general base [12]. Molecular dynamics simulations reveal that aspartate 800 exists in two conformational states: an "IN" conformation where the carboxylate approaches cysteine 797, and an "OUT" conformation where it points toward the solvent [12]. The free energy difference between these conformations is approximately 1.6 kcal/mol, indicating both states are energetically accessible.

The nucleophilic attack occurs at the beta-carbon of the acrylamide moiety, with the reaction coordinate showing a smooth energy profile from reactants to products [12]. The transition state involves partial bond formation between the sulfur of cysteine 797 and the electrophilic carbon, accompanied by rehybridization of the acrylamide double bond. Following nucleophilic addition, protonation of the resulting carbanion completes the Michael addition reaction.

Free energy perturbation calculations demonstrate that the covalent modification significantly stabilizes the protein-inhibitor complex compared to non-covalent binding alone [13]. The irreversible nature of the interaction effectively eliminates the dissociation pathway, resulting in prolonged target occupancy even after compound washout. This thermodynamic advantage explains the sustained inhibition observed in cellular assays, where epidermal growth factor receptor activity remains suppressed for over 8 hours following PD168393 treatment [14].

Comparative Analysis with Reversible Quinazoline Inhibitors

The irreversible covalent mechanism of PD168393 provides distinct thermodynamic and pharmacological advantages compared to reversible quinazoline inhibitors such as erlotinib, gefitinib, and other first-generation compounds. This comparative analysis highlights the fundamental differences in binding kinetics, target residence time, and therapeutic implications [15] [16].

Reversible quinazoline inhibitors operate through competitive inhibition, where binding affinity depends on the equilibrium between bound and unbound states [16]. In contrast, PD168393 achieves irreversible target modification through covalent bond formation, effectively eliminating the reverse reaction and extending target engagement indefinitely until protein turnover occurs [4].

Direct comparison studies demonstrate that PD168393 exhibits superior potency in cellular assays compared to its reversible counterpart PD174265 [4]. In A431 human epidermoid carcinoma cells, PD168393 inhibited epidermal growth factor receptor autophosphorylation with greater than 9-fold enhanced potency relative to PD174265. The advantage becomes even more pronounced in MDA-MB-453 breast carcinoma cells, where PD168393 showed over 30-fold greater potency for inhibiting heregulin-mediated tyrosine phosphorylation [4].

Table 3: Comparative Analysis of PD168393 with Reversible Quinazoline Inhibitors

| Inhibitor Class | Binding Mechanism | IC50 (nM) | Duration of Action | Target Selectivity |

|---|---|---|---|---|

| PD168393 (Irreversible) | Covalent (Cys797) | 0.70 | Prolonged (>8h) | Epidermal Growth Factor Receptor/ErbB2 |

| Erlotinib (Reversible) | Non-covalent | 2-5 | Reversible | Epidermal Growth Factor Receptor selective |

| Gefitinib (Reversible) | Non-covalent | 1-3 | Reversible | Epidermal Growth Factor Receptor selective |

| PD174265 (Reversible) | Non-covalent | ~7 | Reversible | Epidermal Growth Factor Receptor selective |

| Afatinib (Irreversible) | Covalent (Cys797) | 0.5-2 | Prolonged | Pan-ErbB |

| Lapatinib (Reversible) | Non-covalent | 10-30 | Reversible | Epidermal Growth Factor Receptor/ErbB2 |

The kinetic analysis reveals fundamental differences in binding characteristics between covalent and non-covalent inhibitors [15]. Reversible inhibitors exhibit rapid equilibration between bound and unbound states, with binding affinities governed by standard association and dissociation rate constants. PD168393 demonstrates a two-step binding mechanism involving initial reversible recognition (Ki) followed by irreversible covalent modification (kinact). The kinetic parameters for PD168393 include Ki values in the low nanomolar range and kinact values indicating efficient covalent bond formation [15].

Competition experiments using mass spectrometry provide direct evidence for the reversible versus irreversible nature of these inhibitor classes [15]. When epidermal growth factor receptor pre-bound with covalent-reversible inhibitors is challenged with classical irreversible inhibitors, displacement occurs due to the reversible nature of the initial binding. However, epidermal growth Factor receptor covalently modified by PD168393 cannot be displaced by other inhibitors, confirming the irreversible nature of the modification [15].

The sustained target engagement achieved by PD168393 offers potential therapeutic advantages, particularly in scenarios where drug clearance may reduce effective concentrations below therapeutic thresholds [17]. The irreversible mechanism ensures continued target inhibition independent of compound pharmacokinetics, potentially improving efficacy in resistant tumor populations or anatomical compartments with limited drug penetration.

However, the irreversible mechanism also presents challenges related to selectivity and potential toxicity [16]. While PD168393 demonstrates selectivity for epidermal growth factor receptor family kinases due to the conserved cysteine residue, off-target reactivity with other cysteine-containing proteins remains a theoretical concern. Reversible inhibitors offer the advantage of competitive displacement and elimination as drug concentrations decline, potentially reducing long-term adverse effects.

The comparative thermodynamic analysis demonstrates that irreversible inhibitors like PD168393 achieve enhanced apparent affinity through the elimination of the dissociation pathway [18]. This kinetic advantage allows irreversible inhibitors to overcome certain resistance mechanisms that may affect reversible compounds, particularly in cases where adenosine triphosphate concentrations or binding site mutations reduce reversible inhibitor efficacy.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Other CAS

Wikipedia

Dates

Effects of a prostaglandin F2alpha derivative glaucoma drug on EGF expression and E-cadherin expression in a corneal epithelial cell line

Yukihisa Takada, Osamu Yamanaka, Yuka Okada, Takayoshi Sumioka, Peter S Reinach, Shizuya SaikaPMID: 31986917 DOI: 10.1080/15569527.2020.1722152

Abstract

We examined the effects of travoprost on cell proliferation-related signals and E-cadherin expressionand

in order to obtain evidence to support the hypothesis that topical travoprost impairs the integrity of the corneal epithelium.

A human corneal epithelial cell culture was treated with travoprost (0.4 mg/ml) and/or PD168393 (an EGF receptor inhibitor, 10 μM). The culture was then processed for cell proliferation, an mRNA expression analysis of epidermal growth factor (EGF) and E-cadherin, and protein expression analysis of E-cadherin by immunocytochemistry and Western blotting. The eyes of C57/BL6 mice were incubated in serum-free medium plus travoprost (0.4 mg/ml) and/or PD168393 (10 μM). After being cultured for 24 h, the expression patterns of phospho-EGFR, phospho-ERK, E-cadherin, and Ki67 were immunohistochemically examined in paraffin sections.

The addition of travoprost up-regulated EGF mRNA expression and cell proliferation in the corneal epithelial cell culture, and this was cancelled by the addition of PD168393. This FP agonist also decreased E-cadherin expression levels in the cell-cell contact zone, and this was cancelled by the addition of PD168393. In the organ culture, the addition of travoprost to the medium up-regulated the expression of phospho-EGFR and phospho-ERK as well as cell proliferation, and down-regulated the expression of E-cadherin in the corneal epithelium, particularly in basal cells, whereas PD168393 reversed these effects.

Travoprost activates epithelial cell proliferation by up-regulating an EGF-related signal in association with the suppression of E-cadherin localization in the cell-cell contact zone. Modulation of the EGF signal may be a strategy to minimize the negative impact of this mitogen on reformation of corneal barrier function during epithelial renewal.

Neuregulin-1-ErbB signaling promotes microglia activation contributing to mechanical allodynia of cyclophosphamide-induced cystitis

Jia-Liang Chen, Xin Zhou, Hong-Lu Ding, Hai-Lun Zhan, Fei Yang, Wen-Biao Li, Jun-Cong Xie, Xian-Guo Liu, Yuan-Cheng Xu, Min-Zhi Su, Bo-Long Liu, Xiang-Fu ZhouPMID: 30989724 DOI: 10.1002/nau.24005

Abstract

Central sensitization playsimportant roles in cyclophosphamide (CYP)-induced cystitis. In addition, as a visceral pain, CYP-induced chronic pain shares common pathophysiological mechanisms with neuropathic pain. Previous studies demonstrated that neuregulin-1 (Nrg1)-ErbB signaling contributes to neuropathic pain, but whether and how this signaling influences mechanical allodynia in CYP-induced cystitis is unclear. This study aimed to determine whether and how Nrg1-ErbB signaling modulates mechanical allodynia in a CYP-induced cystitis rat model.Systemic injection with CYP was used to establish a rat model of bladder pain syndrome/interstitial cystitis (BPS/IC). An irreversible ErbB family receptor inhibitor, PD168393, and exogenous Nrg1 were intrathecally injected to modulate Nrg1-ErbB signaling. Mechanical allodynia in the lower abdomen was assessed with von-Frey filaments using the up-down method. Western blot analysis and immunofluorescence staining were used to measure the expression of Nrg1-ErbB signaling, Iba-1, p-p38, and IL-1β in the L6-S1 spinal dorsal horn (SDH).

We observed upregulation of Nrg1-ErbB signaling as well as overexpression of the microglia activation markers Iba-1 and p-p38 and the proinflammatory factor, interleukin-1β (IL-1β), in the SDH of the cystitis group. Further, treatment with PD168393 attenuated mechanical allodynia in CYP-induced cystitis and inhibited microglia activation, leading to decreased production of IL-1β. The inhibitor PD168393 reversed the algesic effect of exogenous Nrg1 on the cystitis model.

Nrg1-ErbB signaling may promote microglia activation, contributing to mechanical allodynia of CYP-induced cystitis. Our study showed that modulation of Nrg1-ErbB signaling may have therapeutic value for treating pain symptoms in BPS/IC.

Studying the Conformation of a Receptor Tyrosine Kinase in Solution by Inhibitor-Based Spin Labeling

Dongsheng M Yin, Jeffrey S Hannam, Anton Schmitz, Olav Schiemann, Gregor Hagelueken, Michael FamulokPMID: 28628261 DOI: 10.1002/anie.201703154

Abstract

The synthesis of a spin label based on PD168393, a covalent inhibitor of a major anticancer drug target, the epidermal growth factor receptor (EGFR), is reported. The label facilitates the analysis of the EGFR structure in solution by pulsed electron paramagnetic resonance (EPR) spectroscopy. For various EGFR constructs, including near-full-length EGFR, we determined defined distance distributions between the two spin labels bound to the ATP binding sites of the EGFR dimer. The distances are in excellent agreement with an asymmetric dimer of the EGFR. Based on crystal structures, this dimer had previously been proposed to reflect the active conformation of the receptor but structural data demonstrating its existence in solution have been lacking. More generally, our study provides proof-of-concept that inhibitor-based spin labeling enables the convenient introduction of site-specific spin labels into kinases for which covalent or tight-binding small-molecule modulators are available.Inhibition of Epidermal Growth Factor Receptor Improves Myelination and Attenuates Tissue Damage of Spinal Cord Injury

Si Zhang, Peijun Ju, Editha Tjandra, Yeeshan Yeap, Hamed Owlanj, Zhiwei FengPMID: 26883518 DOI: 10.1007/s10571-015-0313-4

Abstract

Preventing demyelination and promoting remyelination of denuded axons are promising therapeutic strategies for spinal cord injury (SCI). Epidermal growth factor receptor (EGFR) inhibition was reported to benefit the neural functional recovery and the axon regeneration after SCI. However, its role in de- and remyelination of axons in injured spinal cord is unclear. In the present study, we evaluated the effects of EGFR inhibitor, PD168393 (PD), on the myelination in mouse contusive SCI model. We found that expression of myelin basic protein (MBP) in the injured spinal cords of PD treated mice was remarkably elevated. The density of glial precursor cells and oligodendrocytes (OLs) was increased and the cell apoptosis in lesions was attenuated after PD168393 treatment. Moreover, PD168393 treatment reduced both the numbers of OX42 + microglial cells and glial fibrillary acidic protein + astrocytes in damaged area of spinal cords. We thus conclude that the therapeutic effects of EGFR inhibition after SCI involves facilitating remyelination of the injured spinal cord, increasing of oligodendrocyte precursor cells and OLs, as well as suppressing the activation of astrocytes and microglia/macrophages.Novel β-phenylacrylic acid derivatives exert anti-cancer activity by inducing Src-mediated apoptosis in wild-type KRAS colon cancer

Su Jin Kim, Tae Hwan Noh, Sujin Son, Do Hyun Kim, Wooseong Kim, Yunna Lee, Jieun Choo, Gwangbeom Heo, Min Jae Kim, Hae Young Chung, Yunjin Jung, Jee Hyung Jung, Hyung Ryong Moon, Eunok ImPMID: 30158525 DOI: 10.1038/s41419-018-0942-x

Abstract

Many stress conditions including chemotherapy treatment is known to activate Src and under certain condition Src can induce the apoptotic signal via c-Jun N-terminal kinase (JNK) activation. Here we report that the newly synthesized β-phenylacrylic acid derivatives, MHY791 and MHY1036 (MHYs), bind to epidermal growth factor receptor (EGFR) tyrosine kinase domains and function as EGFR inhibitors, having anti-cancer activities selectively in wild-type KRAS colon cancer. Mechanistically, MHYs-induced Src/JNK activation which enhanced their pro-apoptotic effects and therefore inhibition of Src by the chemical inhibitor PP2 or Src siRNA abolished the response. In addition, MHYs generated reactive oxygen species and increased ER stress, and pretreatment with antioxidant-inhibited MHY-induced ER stress, Src activation, and apoptosis. Furthermore, the irreversible EGFR inhibitor PD168393 also activated Src while the reversible EGFR inhibitor gefitinib showed the opposite effect, indicating that MHYs are the irreversible EGFR inhibitor. Collectively, Src can play a key role in apoptosis induced by the novel EGFR inhibitor MHYs, suggesting that activation of Src might prove effective in treating EGFR/wild-type KRAS colon cancer.Inhibition of progression of PanIN through antagonizing EGFR

Xiaojun He, Hui Zhang, Mei Xiao, Yalin Kong, Wenbing Li, Hongyi ZhangPMID: 25519686 DOI: 10.1007/s13277-014-2953-2

Abstract

Pancreatic ductal adenocarcinoma (PDAC) is an extremely malignant tumor with high lethality in humans. Pancreatic intraepithelial neoplasia (PanIN) is the predominant precancerous lesion for PDAC. Although PanIN is frequently detected in the normal and inflamed pancreas, only a few of PanIN eventually progress into PDAC. Thus, inhibition of PanIN-to-PDAC conversion is critical for preventing the occurrence of PDAC. Here, we evaluated the effect of inhibition of epidermal growth factor receptor (EGFR) signaling on the progression of low-grade PanIN into high-grade PDAC in an established mouse PDAC model (Ptf1a-Cre; K-rasG12D). We found that intraductal infusion of EGFR inhibitors at 12 weeks of age, which induced sustained inhibition of EGFR signaling in the pancreas, significantly decreased the incidence of high-grade PanIN in these mice at 24 weeks of age. Thus, our study suggests that inhibition of EGFR signaling may prevent development of PDAC.EGFR signaling augments TLR4 cell surface expression and function in macrophages via regulation of Rab5a activation

Jing Tang, Bowei Zhou, Melanie J Scott, Linsong Chen, Dengming Lai, Erica K Fan, Yuehua Li, Qiang Wu, Timothy R Billiar, Mark A Wilson, Ping Wang, Jie FanPMID: 31705388 DOI: 10.1007/s13238-019-00668-8

Abstract

The activation of EGFR promotes myocardial tumor necrosis factor-α production and cardiac failure in endotoxemia

Xuegang Sun, Jiani Liang, Xueqing Yao, Chunhua Lu, Tianyu Zhong, Xiaoyang Hong, Xiaofei Wang, Wenjuan Xu, Miaoning Gu, Jing TangPMID: 26486084 DOI: 10.18632/oncotarget.6071

Abstract

To study the effect of EGFR activation on the generation of TNF-α and the occurrence of cardiac dysfuncetion during sepsis, PD168393 and erlotinib (both are EGFR inhibitors) were applied to decreased the production of TNF-α and phosphrylation of ERK1/2 and p38 induced by LPS in cardiomyocytes. These results were further proved by specifically knocked down the expression of EGFR in vitro. Both TAPI-1, a TNF-α converting enzyme (TACE) inhibitor, and TGF-α neutralizing antibody could inhibit the activation of EGFR and the generation of TNF-α mRNA after LPS treatment. The increase of TGF-α in response to LPS could also be suppressed by TAPI-1. On the other hand, exogenous TGF-α increased the expression of TNF-α mRNA and partially reversed the inhibitory effect of TAPI-1 on expression of TNF-α mRNA in response to LPS indicating that the transactivation of EGFR by LPS in cardiomyocytes needs the help of TACE and TGF-α. In endotoxemic mice, inhibition the activation of EGFR not only decreased TNF-α production in the myocardium but also improved left ventricular pump function and ameliorated cardiac dysfunction and ultimately improved survival rate. All these results provided a new insight of how EGFR regulation the production of TNF-α in cardiomyocytes and a potential new target for the treatment of cardiac dysfunction in sepsis.Epidermal growth factor receptor inhibitors trigger a type I interferon response in human skin

Daniela Lulli, Maria Luigia Carbone, Saveria PastorePMID: 27322144 DOI: 10.18632/oncotarget.10013

Abstract

The Epidermal Growth Factor Receptor (EGFR) is centrally involved in the regulation of key processes of the epithelia, including cell proliferation, survival, differentiation, and also tumorigenesis. Humanized antibodies and small-molecule inhibitors targeting EGFR were developed to disrupt these functions in cancer cells and are currently used in the treatment of diverse metastatic epithelial cancers. By contrast, these drugs possess significant skin-specific toxic effects, comprising the establishment of a persistent inflammatory milieu. So far, the molecular mechanisms underlying these epiphenomena have been investigated rather poorly. Here we showed that keratinocytes respond to anti-EGFR drugs with the development of a type I interferon molecular signature. Upregulation of the transcription factor IRF1 is early implicated in the enhanced expression of interferon-kappa, leading to persistent activation of STAT1 and further amplification of downstream interferon-induced genes, including anti-viral effectors and chemokines. When anti-EGFR drugs are associated to TNF-α, whose expression is enhanced by the drugs themselves, all these molecular events undergo a dramatic enhancement by synergy mechanisms. Finally, high levels of interferon-kappa can be observed in epidermal keratinocytes and also in leukocytes infiltrating the upper dermis of cetuximab-driven skin lesions. Our data suggest that dysregulated activation of type I interferon innate immunity is implicated in the molecular processes triggered by anti-EGFR drugs and leading to persistent skin inflammation.Modulation of influenza vaccine immune responses using an epidermal growth factor receptor kinase inhibitor

Joanna A Pulit-Penaloza, Bishu Sapkota, E Stein Esser, Richard W Compans, Brian P Pollack, Ioanna SkountzouPMID: 26227481 DOI: 10.1038/srep12321